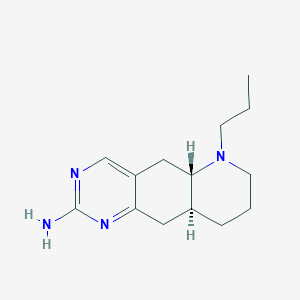

Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-

Descripción general

Descripción

Quinelorane es un compuesto químico conocido por su función como agonista del receptor de dopamina, específicamente dirigido a los receptores D2 y D3 . Se ha estudiado extensamente por sus efectos en el sistema nervioso central y sus posibles aplicaciones terapéuticas en diversos trastornos neurológicos y psiquiátricos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de quinelorane implica varios pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye la ciclización de un derivado de piridina con una amina apropiada bajo condiciones controladas. La reacción generalmente requiere un catalizador y se lleva a cabo en una atmósfera inerte para evitar la oxidación .

Métodos de producción industrial: La producción industrial de quinelorane sigue rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando múltiples pasos de purificación como la recristalización y la cromatografía para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: Quinelorane experimenta varias reacciones químicas, que incluyen:

Oxidación: Quinelorane puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir quinelorane en sus correspondientes derivados de amina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos bajo condiciones controladas.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación generalmente produce derivados de quinona, mientras que la reducción produce derivados de amina .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a fused pyridoquinazoline structure characterized by a bicyclic arrangement of a pyridine and a quinazoline moiety. The octahydro structure indicates saturation with multiple hydrogen atoms, enhancing its stability and potential biological activity. The presence of a propyl group at the 6-position contributes to its structural diversity and may influence its interaction with biological targets.

Anticancer Activity

Pyrido(2,3-g)quinazolin-2-amine has shown promise as a potential anticancer agent due to its ability to inhibit key proteins involved in drug resistance. Notably, it has been studied for its inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are implicated in multidrug resistance in cancer therapy .

Case Study: Inhibition of Kinases

Research indicates that derivatives of pyrido(2,3-g)quinazolin-2-amine can exhibit significant inhibitory effects on various kinases associated with cancer progression. For instance, studies have demonstrated that these compounds can effectively inhibit the activity of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often aberrantly expressed in tumors .

Multi-targeting Agents for Alzheimer's Disease

Recent investigations have explored the use of pyrido(2,3-g)quinazolin-2-amine derivatives as multi-targeting agents aimed at treating Alzheimer's disease. These compounds have demonstrated dual inhibition of acetylcholinesterase and butyrylcholinesterase while also exhibiting iron-chelating properties . Such multi-faceted mechanisms are crucial for developing effective treatments for complex neurodegenerative diseases.

The biological activities of pyrido(2,3-g)quinazolin-2-amine can be summarized as follows:

Synthesis and Reactivity

The synthesis of pyrido(2,3-g)quinazolin-2-amine typically involves various methodologies that may include reactions catalyzed by transition metals such as copper or palladium. These reactions often utilize bases like sodium acetate or solvents like dimethyl sulfoxide (DMSO). The compound's unique structural features allow it to interact favorably with target proteins through hydrogen bonding with amino acid residues.

Mecanismo De Acción

Quinelorane ejerce sus efectos uniéndose y activando los receptores D2 y D3 de dopamina. Esta activación conduce a una serie de eventos intracelulares, incluida la inhibición de la actividad de la adenilato ciclasa, lo que reduce los niveles de monofosfato de adenosina cíclico (AMPc). Esto, a su vez, afecta diversas vías de señalización aguas abajo involucradas en la neurotransmisión y la actividad neuronal .

Compuestos similares:

Quinpirole: Otro agonista del receptor de dopamina con propiedades farmacológicas similares.

Ropinirole: Se utiliza en el tratamiento de la enfermedad de Parkinson y el síndrome de piernas inquietas.

Pramipexole: Un agonista de la dopamina utilizado para la enfermedad de Parkinson y otros trastornos del movimiento.

Unicidad de Quinelorane: Quinelorane es único en su alta selectividad y potencia para los receptores D2 y D3, lo que lo convierte en una herramienta valiosa en la investigación y posibles aplicaciones terapéuticas. Su estructura química distintiva también permite interacciones específicas con estos receptores, diferenciándolo de otros compuestos similares .

Comparación Con Compuestos Similares

Quinpirole: Another dopamine receptor agonist with similar pharmacological properties.

Ropinirole: Used in the treatment of Parkinson’s disease and restless legs syndrome.

Pramipexole: A dopamine agonist used for Parkinson’s disease and other movement disorders.

Uniqueness of Quinelorane: Quinelorane is unique in its high selectivity and potency for the D2 and D3 receptors, making it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure also allows for specific interactions with these receptors, differentiating it from other similar compounds .

Actividad Biológica

Pyrido(2,3-g)quinazolin-2-amine, specifically the compound with the octahydro and propyl substitutions, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, mechanisms of action, and various biological evaluations.

Structural Characteristics

The compound features a fused pyridoquinazoline structure , which is characterized by:

- Bicyclic arrangement : Comprising both pyridine and quinazoline moieties.

- Saturation : The octahydro structure indicates multiple hydrogen atoms contributing to stability.

- Substitution : A propyl group at the 6-position enhances structural diversity, potentially affecting its biological interactions.

Research indicates that pyrido(2,3-g)quinazolin-2-amine and its derivatives may function primarily as inhibitors of various kinases and transport proteins. Notably:

- Inhibition of Multidrug Resistance Proteins : It has shown significant inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), both implicated in multidrug resistance in cancer therapy.

- Interaction with Amino Acids : The compound can form hydrogen bonds with specific amino acid residues in target proteins, enhancing its binding affinity.

Anticancer Activity

A series of studies have evaluated the anticancer potential of pyrido(2,3-g)quinazolin-2-amine. Key findings include:

-

Cell Viability Assays : In vitro tests demonstrated varying degrees of cytotoxicity against several cancer cell lines. For example:

Compound Cell Line IC50 (µM) Pyrido(2,3-g)quinazolin-2-amine MDA-MB231 9.4 Pyrido(3,4-g)quinazoline HCT116 1.3 Pyrido(4,3-h)quinazoline U-2 OS 3.3

These results indicate that structural modifications at the 6-position significantly affect potency against specific cancer types .

Kinase Inhibition

The compound has been tested against several kinases with notable results:

- CLK1 and DYRK1A Inhibition : Compounds derived from pyrido(2,3-g)quinazolin-2-amine exhibited up to 98% inhibition against these kinases .

Toxicity Studies

While evaluating its therapeutic potential, toxicity profiles were also assessed. Some derivatives showed high toxicity levels across different cell lines, indicating a need for careful optimization to enhance selectivity for cancer cells while minimizing effects on normal cells .

Case Studies

- Zeinyeh et al. (2016) : Investigated pyrido[3,4-g]quinazolines as kinase inhibitors and reported significant inhibition rates against multiple kinases including CDK5 and GSK3α/β. Their findings highlighted the importance of structural modifications in enhancing selectivity and potency .

- Kraege et al. (2016) : Focused on quinazoline-chalcone derivatives where they identified a compound with a maximum inhibition of 76% compared to standard treatments, showcasing the potential of pyridoquinazolines in combination therapies .

Propiedades

Número CAS |

98524-57-3 |

|---|---|

Fórmula molecular |

C14H22N4 |

Peso molecular |

246.35 g/mol |

Nombre IUPAC |

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |

InChI |

InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |

Clave InChI |

TUFADSGTJUOBEH-ZWNOBZJWSA-N |

SMILES |

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |

SMILES isomérico |

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |

SMILES canónico |

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LY-175877; LY175877; LY 175877 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.